molecular formula C13H8Br2N2O B3055275 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine CAS No. 637302-85-3

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine

Cat. No.: B3055275
CAS No.: 637302-85-3
M. Wt: 368.02 g/mol
InChI Key: YXHPZBKRNNWMLV-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C13H8Br2N2O. It is known for its unique structure, which includes a benzoxazole ring substituted with bromine atoms at positions 4 and 6, and a phenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine typically involves the bromination of 2-phenyl-1,3-benzoxazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the benzoxazole ring play crucial roles in its reactivity and binding affinity to specific targets. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    4,6-Dibromo-2-phenyl-1,3-benzothiazol-5-amine: Similar structure but with a sulfur atom instead of oxygen in the benzoxazole ring.

    4,6-Dibromo-2-phenyl-1,3-benzimidazol-5-amine: Similar structure but with a nitrogen atom instead of oxygen in the benzoxazole ring.

Uniqueness: 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is unique due to the presence of the benzoxazole ring and the specific positioning of the bromine atoms, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPZBKRNNWMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349792
Record name 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637302-85-3
Record name 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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